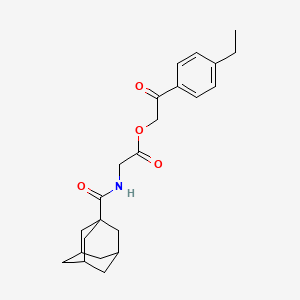![molecular formula C21H32N2O4 B3968343 1-[1-(2-methylbenzyl)-4-piperidinyl]azepane oxalate](/img/structure/B3968343.png)
1-[1-(2-methylbenzyl)-4-piperidinyl]azepane oxalate
Descripción general
Descripción
1-[1-(2-methylbenzyl)-4-piperidinyl]azepane oxalate, also known as UMB24, is a chemical compound that has gained attention in the scientific community due to its potential for use in the treatment of various neurological disorders.
Mecanismo De Acción
1-[1-(2-methylbenzyl)-4-piperidinyl]azepane oxalate's mechanism of action involves its ability to inhibit the reuptake of serotonin, a neurotransmitter that plays a role in regulating mood, anxiety, and stress. Additionally, this compound's activation of the sigma-1 receptor has been linked to its anti-addictive effects.
Biochemical and Physiological Effects:
Studies have shown that this compound increases extracellular levels of serotonin in the brain, leading to increased serotonin signaling and potential therapeutic effects. Additionally, this compound has been found to reduce drug-seeking behavior in animal models of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[1-(2-methylbenzyl)-4-piperidinyl]azepane oxalate's advantages for lab experiments include its selectivity for the serotonin transporter and sigma-1 receptor, as well as its potential for use in the treatment of various neurological disorders. However, limitations include the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
For 1-[1-(2-methylbenzyl)-4-piperidinyl]azepane oxalate research include the investigation of its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine its safety and efficacy in humans, as well as its potential for use in combination with other medications.
Aplicaciones Científicas De Investigación
1-[1-(2-methylbenzyl)-4-piperidinyl]azepane oxalate has been studied for its potential use in the treatment of various neurological disorders, including depression, anxiety, and addiction. Studies have shown that this compound acts as a selective serotonin reuptake inhibitor (SSRI) and a sigma-1 receptor agonist, which may contribute to its therapeutic effects.
Propiedades
IUPAC Name |
1-[1-[(2-methylphenyl)methyl]piperidin-4-yl]azepane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2.C2H2O4/c1-17-8-4-5-9-18(17)16-20-14-10-19(11-15-20)21-12-6-2-3-7-13-21;3-1(4)2(5)6/h4-5,8-9,19H,2-3,6-7,10-16H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOKDTZYEBRRRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCC(CC2)N3CCCCCC3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(4-chlorobenzylidene)-2-(4-isopropoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B3968280.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B3968284.png)

![4-chloro-N-(2-chlorobenzyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B3968301.png)
![1-[1-(2-bromobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine oxalate](/img/structure/B3968303.png)


![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~2~-(phenylsulfonyl)-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B3968319.png)

![4,4'-[(4-fluorophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3968336.png)
![1-(2-methoxyphenyl)-4-{1-[(3-methylphenoxy)acetyl]-4-piperidinyl}piperazine oxalate](/img/structure/B3968350.png)
![isopropyl 6-methyl-2-oxo-4-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3968364.png)
![1-phenyl-4-[1-(phenylacetyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3968368.png)